molecular formula C16H15ClN2O3S B2721343 1-(4-chloro-3-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole CAS No. 428494-58-0

1-(4-chloro-3-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B2721343
CAS No.: 428494-58-0
M. Wt: 350.82
InChI Key: BLDJBNBVSCFKEX-UHFFFAOYSA-N
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Description

1-(4-chloro-3-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzoimidazole core substituted with a 4-chloro-3-methoxy-benzenesulfonyl group and two methyl groups at the 5 and 6 positions. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted benzoimidazole derivatives with various functional groups.

Scientific Research Applications

1-(4-chloro-3-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group can enhance its binding affinity to certain proteins, while the benzoimidazole core can facilitate interactions with nucleic acids or other biomolecules.

Comparison with Similar Compounds

1-(4-chloro-3-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole can be compared with other benzoimidazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the benzoimidazole core and the sulfonyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-10-6-14-15(7-11(10)2)19(9-18-14)23(20,21)12-4-5-13(17)16(8-12)22-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDJBNBVSCFKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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